molecular formula C28H26ClN5O2 B11638118 1-{4-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

1-{4-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

Cat. No.: B11638118
M. Wt: 500.0 g/mol
InChI Key: NGUFGUJRQSRDFH-UHFFFAOYSA-N
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Description

1-{4-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including an indole, a triazole, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazole ring through cyclization reactions. The morpholine ring is then incorporated via nucleophilic substitution reactions. The final step involves the chlorination of the phenyl ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium

Properties

Molecular Formula

C28H26ClN5O2

Molecular Weight

500.0 g/mol

IUPAC Name

1-[4-(3-chloro-4-morpholin-4-ylphenyl)-3-(1H-indol-3-yl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C28H26ClN5O2/c1-19(35)27-31-34(20-7-3-2-4-8-20)28(23-18-30-25-10-6-5-9-22(23)25)33(27)21-11-12-26(24(29)17-21)32-13-15-36-16-14-32/h2-12,17-18,28,30H,13-16H2,1H3

InChI Key

NGUFGUJRQSRDFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(N1C2=CC(=C(C=C2)N3CCOCC3)Cl)C4=CNC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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